Methyl 5-(piperazin-1-yl)picolinate is a chemical compound characterized by its unique structure that combines a piperazine moiety with a picolinate ester. Its molecular formula is , and it has a molecular weight of approximately 220.27 g/mol. This compound is classified under the category of organic compounds and specifically belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various chemical reactions involving piperazine and picolinate derivatives. It has been studied for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds.
Methyl 5-(piperazin-1-yl)picolinate is classified as an ester due to the presence of the carboxylate group derived from picolinic acid. It also falls under the category of heterocyclic compounds because of its piperazine ring, which contributes to its pharmacological properties.
The synthesis of methyl 5-(piperazin-1-yl)picolinate can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common synthetic route includes:
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in piperazine on the electrophilic carbonyl carbon of methyl picolinate, leading to the formation of the desired ester product.
The molecular structure of methyl 5-(piperazin-1-yl)picolinate features a pyridine ring (from picolinate) bonded to a piperazine ring via an ester linkage. The structural formula can be represented as follows:
Methyl 5-(piperazin-1-yl)picolinate can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity towards specific targets.
The mechanism by which methyl 5-(piperazin-1-yl)picolinate exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The presence of both the piperazine and pyridine moieties allows for diverse binding interactions, influencing biological pathways such as neurotransmitter modulation and enzyme inhibition.
Research indicates that compounds with similar structures often interact with serotonin receptors and may exhibit various pharmacological effects, including anxiolytic and antidepressant activities.
Relevant analyses include spectral data (NMR, IR) confirming functional groups and structural integrity.
Methyl 5-(piperazin-1-yl)picolinate has several scientific uses:
This compound represents a versatile building block in organic synthesis, contributing significantly to drug discovery and development efforts across various therapeutic areas.
The systematic IUPAC name for this compound is methyl 5-(piperazin-1-yl)pyridine-2-carboxylate, precisely defining its molecular architecture. It belongs to the broader class of picolinate esters—derivatives of pyridine-2-carboxylic acid—where the carboxyl group at the 2-position is esterified with methanol. The piperazine moiety (piperazin-1-yl) is attached at the meta-position (C5) relative to the ester group on the pyridine ring, creating a distinct electronic distribution across the heteroaromatic system. This connectivity results in a diheteroaryl system featuring two nitrogen-containing rings: the six-membered aromatic pyridine and the saturated diazacyclohexane (piperazine).
The piperazine ring adopts a chair conformation in solution, with its N4 nitrogen acting as a strong hydrogen bond acceptor (pKa ~9.5) and the N1 nitrogen participating in both hydrogen bond donation and acceptance. The picolinate ester contributes additional hydrogen-bonding sites through its carbonyl oxygen and pyridyl nitrogen, while the ester functionality offers a site for metabolic transformation or further synthetic elaboration. Key structural parameters include:
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Significance |
|---|---|---|
| Molecular formula | C₁₁H₁₅N₃O₂ | Mid-sized molecule (221.26 g/mol) suitable for drug penetration |
| Hydrogen bond acceptors | 5 (pyridine N, ester O, 3 piperazine N) | Enhanced target binding capacity |
| Hydrogen bond donors | 1 (piperazine N-H) | Facilitates solubility and specific interactions |
| Rotatable bonds | 4 | Conformational flexibility for target adaptation |
| Aromatic rings | 1 (pyridine) | Planar domain for π-stacking interactions |
| LogP (predicted) | ~1.2 | Balanced lipophilicity for membrane permeation |
This structural duality positions methyl 5-(piperazin-1-yl)picolinate as a bifunctional pharmacophore capable of simultaneous engagement with complementary binding regions in biological targets. The electron-deficient pyridine ring influences the electron density at the adjacent ester carbonyl, potentially enhancing its electrophilicity in enzymatic binding pockets. Conversely, the piperazine’s basic nitrogen can protonate under physiological conditions, improving aqueous solubility—a common limitation in purely aromatic scaffolds [1] [8].
Piperazine derivatives have traversed a remarkable trajectory in pharmaceutical development since their initial therapeutic use as anthelmintics in the 1950s. The piperazine ring’s designation as a "privileged scaffold" stems from its presence in >11,800 bioactive molecules within the MDDR (MLD Drug Data Report) database, spanning antipsychotics (e.g., aripiprazole), antifungals, antidepressants, and anticancer agents. Statistical analysis reveals that 13 of the 200 top-selling small-molecule drugs in 2012 contained piperazine, underscoring its commercial and therapeutic impact. Notably, 83% of these pharmaceuticals feature substitution at both nitrogens (N1 and N4), while carbon-substituted variants remain underexplored—representing significant untapped chemical space [2] [7] [10].
The scaffold’s dominance in oncology is exemplified by imatinib (Glivec®), where the N-methylpiperazine moiety critically enhances solubility and pharmacokinetics while maintaining potent Bcr-Abl tyrosine kinase inhibition. Piperazine’s utility extends beyond mere pharmacokinetic modulation: its conformational flexibility enables optimal positioning of pharmacophoric elements, and its nitrogen atoms participate in key hydrogen-bonding networks with target proteins. In antibacterial fluoroquinolones (e.g., ciprofloxacin), the C7-piperazinyl group augments DNA gyrase binding and Gram-negative penetration. The scaffold’s versatility is further evidenced by its role in:
Table 2: Evolution of Key Piperazine-Containing Therapeutics
| Era | Drug Example | Therapeutic Area | Role of Piperazine |
|---|---|---|---|
| 1960s | Trifluoperazine | Antipsychotic | Dopamine D2 receptor modulation |
| 1980s | Ciprofloxacin | Antibacterial | Enhanced gyrase binding and cellular uptake |
| 1990s | Sildenafil | Erectile dysfunction | PDE5 selectivity via hinge-binding interactions |
| 2000s | Imatinib | Antileukemic | Solubility enhancement and Abl kinase binding |
| 2010s | Aripiprazole | Antipsychotic | Partial dopamine agonism via tailored N-substitution |
This historical progression illustrates a strategic shift: from employing piperazine as a solubilizing appendage to leveraging it as an integral component of the pharmacophore. Methyl 5-(piperazin-1-yl)picolinate embodies this evolution—its piperazine isn’t merely a solubilizing group but a structural element that cooperatively enhances the picolinate moiety’s target engagement [2] [7] [10].
Picolinic acid derivatives—pyridine-2-carboxylic acids esterified or amidated at the C2 position—constitute a distinct class of bioactive motifs with unique metal-chelating and hydrogen-bonding capabilities. The ortho-relationship between the carboxylate/carboxamide and pyridyl nitrogen creates a rigid, bidentate binding pocket ideal for coordinating transition metals (e.g., Zn²⁺, Fe²⁺, Mn²⁺) in metalloenzymes. This chelation capacity underpins picolinates’ roles in antimicrobials (disrupting metalloenzyme-dependent pathogen metabolism) and neuroprotective agents (modulating zinc homeostasis). Methyl esterification, as in methyl picolinate, balances lipophilicity for membrane permeation while retaining hydrolytic susceptibility for intracellular activation [6] [8].
Structurally, the picolinate moiety serves as a bioisostere for benzoate systems but with superior pharmacokinetic properties. The electron-deficient pyridine nitrogen enhances metabolic stability by reducing oxidative metabolism on adjacent carbons, while simultaneously acting as a hydrogen-bond acceptor. In α-amylase inhibitors, picolinate derivatives exhibit enhanced binding affinity versus benzoates due to additional dipole interactions with catalytic residues. For instance, molecular docking reveals that picolinate-based inhibitor P7 binds human pancreatic α-amylase (PDB:1HNY) with a score of -8.37 kcal/mol, outperforming non-heterocyclic analogs by >1.5 kcal/mol. This advantage stems from:
Table 3: Comparative Bioactivity of Picolinate vs. Non-Picolinate Derivatives
| Derivative Type | Target | Binding Affinity/IC₅₀ | Key Interactions |
|---|---|---|---|
| Methyl picolinate hybrid | α-Amylase (P7) | Docking score: -8.37 kcal/mol | Pyridine N–Arg195; Ester O–Ca²⁺; π-stacking |
| Benzoate hybrid (P22) | α-Amylase | Docking score: -6.89 kcal/mol | Ester O–Ca²⁺; Weak π-stacking |
| Picolinamide-chalcone | A549 lung cancer cells | IC₅₀: 0.19 μM | Metal chelation; Topoisomerase II inhibition |
| Benzamide-chalcone | A549 lung cancer cells | IC₅₀: 5.24 μM | Moderate intercalation |
The strategic integration of picolinate with piperazine in methyl 5-(piperazin-1-yl)picolinate creates synergistic effects:
These properties render methyl 5-(piperazin-1-yl)picolinate a versatile precursor for anticancer and antimicrobial agents, exemplified by its incorporation into chalcone-piperazine hybrids with sub-micromolar cytotoxicity against lung (A549) and cervical (HeLa) carcinoma lines [6] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8